(5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-ethoxybenzaldehyde with 1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to complete the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes or receptors makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-methoxybenzylidene)-1-(2-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(4-hydroxybenzylidene)-1-(2-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
Compared to similar compounds, (5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may exhibit unique properties due to the presence of the ethoxy and fluorophenyl groups. These functional groups can influence the compound’s reactivity, stability, and biological activity, making it distinct from other pyrimidine derivatives.
Properties
Molecular Formula |
C19H15FN2O4 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(5E)-5-[(4-ethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-26-13-9-7-12(8-10-13)11-14-17(23)21-19(25)22(18(14)24)16-6-4-3-5-15(16)20/h3-11H,2H2,1H3,(H,21,23,25)/b14-11+ |
InChI Key |
YRGYDMQHZRWFOE-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.